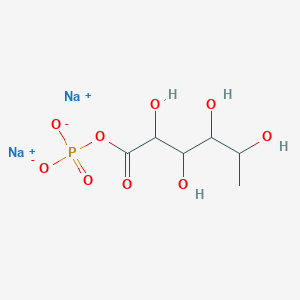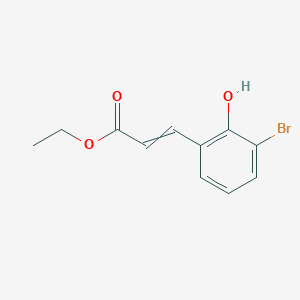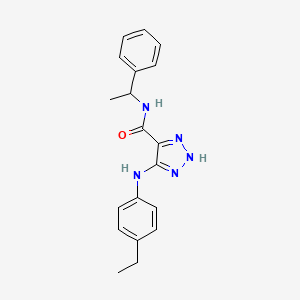
m-Methylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzaldehyde oxime: is an organic compound with the chemical formula C8H9NO 3-Methylbenzaldoxime . This compound is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. It is used in various fields of research and industry due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
3-Methylbenzaldehyde oxime can be synthesized from 3-Methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing 3-Methylbenzaldehyde with hydroxylamine hydrochloride in a solvent such as ethanol, followed by the addition of a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the oxime .
Industrial Production Methods:
In industrial settings, the synthesis of 3-Methylbenzaldehyde oxime may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methylbenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry:
3-Methylbenzaldehyde oxime is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
In biological research, 3-Methylbenzaldehyde oxime is used as a ligand in coordination chemistry studies. It can form complexes with metal ions, which are studied for their biological activities .
Medicine:
Oxime derivatives, including 3-Methylbenzaldehyde oxime, have been investigated for their potential medicinal properties. They exhibit antimicrobial, antioxidant, and anticancer activities .
Industry:
In the industrial sector, 3-Methylbenzaldehyde oxime is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It serves as a building block for the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of 3-Methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxime-metal complexes can inhibit enzymes or disrupt cellular processes, contributing to their antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
- Benzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2-Hydroxy-3-methylbenzaldehyde oxime
Comparison:
3-Methylbenzaldehyde oxime is unique due to the presence of a methyl group at the third position of the benzene ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to benzaldehyde oxime, 3-Methylbenzaldehyde oxime exhibits different chemical and physical properties, such as melting point and solubility. The presence of the methyl group also affects its biological activities and the types of metal complexes it can form .
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZULDSAOHKEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962128 |
Source


|
| Record name | N-[(3-Methylphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41977-54-2 |
Source


|
| Record name | N-[(3-Methylphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90962128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Hydroxy{2-methyl-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]pyrrolidine-2,3-dione](/img/structure/B14105282.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/structure/B14105283.png)
![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14105285.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14105307.png)


![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B14105310.png)



![1-(4-Tert-butylphenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105339.png)
![8-(4-fluorophenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105345.png)
